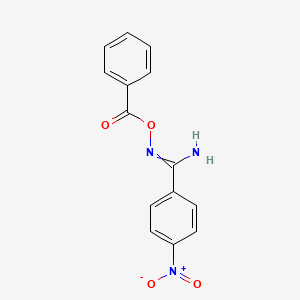![molecular formula C13H20OSi B14477746 Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane CAS No. 65335-72-0](/img/structure/B14477746.png)
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane is a chemical compound characterized by its unique structure, which includes a phenylsilane core with a dimethyl and pent-2-en-3-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane typically involves the reaction of phenylsilane with dimethyl and pent-2-en-3-yloxy groups under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenylsilane core can undergo substitution reactions, where the dimethyl or pent-2-en-3-yloxy groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenating agents like chlorine or bromine, and are usually conducted in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Phenylsilane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism of action of Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylsilane: Lacks the pent-2-en-3-yloxy group, making it less versatile in certain reactions.
Trimethylphenylsilane: Contains an additional methyl group, which can influence its reactivity and applications.
Phenylsilane: The simplest form, without any substituents, offering different reactivity profiles.
Uniqueness
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane is unique due to the presence of both dimethyl and pent-2-en-3-yloxy groups, which provide distinct reactivity and potential applications. This combination of substituents allows for a broader range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
65335-72-0 |
|---|---|
Molekularformel |
C13H20OSi |
Molekulargewicht |
220.38 g/mol |
IUPAC-Name |
dimethyl-pent-2-en-3-yloxy-phenylsilane |
InChI |
InChI=1S/C13H20OSi/c1-5-12(6-2)14-15(3,4)13-10-8-7-9-11-13/h5,7-11H,6H2,1-4H3 |
InChI-Schlüssel |
RXCYQWVFRAVAOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC)O[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


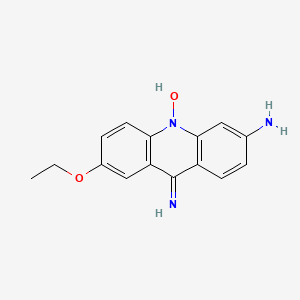
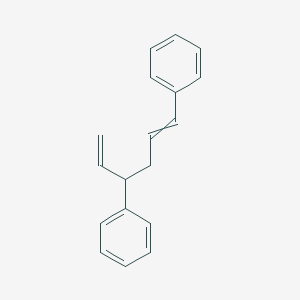
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

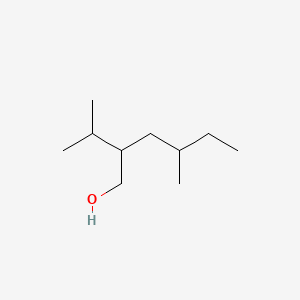
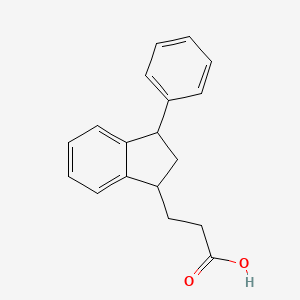

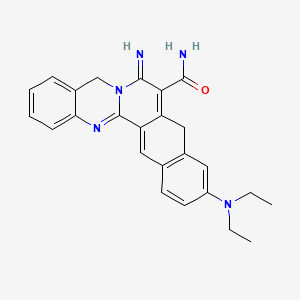

![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
